Anomeric Configuration: alpha-Capecitabine-d11 Is the Alpha-Anomer, Whereas Pharmacopeial Capecitabine and Standard Capecitabine-d11 Are the Beta-Anomer
The defining structural feature of alpha-Capecitabine-d11 is the α-D-ribofuranosyl configuration at the anomeric carbon (C-1'), in contrast to the β-D-ribofuranosyl configuration of pharmacopeial capecitabine. The British Pharmacopoeia monograph 2762 defines capecitabine drug substance explicitly as 'Pentyl [1-(5-deoxy-β-D-ribofuranosyl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]carbamate,' confirming the β-orientation as the identity-defining stereochemistry [1]. The patent literature documents that capecitabine synthesis yields a mixture of β- and α-anomers, with the β-anomer being the desired active pharmaceutical ingredient and the α-anomer constituting a process-related impurity that must be controlled [2]. The BP monograph specifies that unspecified impurities in capecitabine drug substance must not exceed 0.05% individually, with a total impurity limit of 0.5%, creating a quantitative requirement for alpha-isomer reference standards during method validation [1].
| Evidence Dimension | Anomeric configuration at ribofuranosyl C-1' position |
|---|---|
| Target Compound Data | α-D-ribofuranosyl configuration (1-(5-deoxy-α-D-ribofuranosyl)-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl) |
| Comparator Or Baseline | Capecitabine (CAS 154361-50-9): β-D-ribofuranosyl configuration per BP/EP monograph 2762; Capecitabine-d11 (CAS 1132662-08-8): β-D-ribofuranosyl (SMILES shows [C@@H] and [C@H] stereochemistry consistent with β-anomer) |
| Quantified Difference | Inverted stereochemistry at C-1': α (S-configuration at anomeric carbon in ribofuranosyl ring) vs. β (R-configuration). BP-specified impurity limits: unspecified impurities ≤0.05% each, total ≤0.5% |
| Conditions | Stereochemical assignment confirmed by IUPAC nomenclature, SMILES notation, and pharmacopeial monograph specifications |
Why This Matters
Procurement of the correct anomer is critical because only the alpha-anomer can serve as a reference standard for quantifying alpha-isomer impurity in capecitabine drug substance—a regulatory requirement under ICH Q3A guidelines for impurity testing.
- [1] British Pharmacopoeia 2025 / Ph. Eur. monograph 2762. Capecitabine. DEFINITION section and Related Substances test: unspecified impurities maximum 0.05% each; total maximum 0.5%; reporting threshold 0.03%. View Source
- [2] U.S. Patent Application 20100249395. Methods for Preparing Capecitabine and Beta-Anomer-Rich Trialkyl Carbonate Compound Used Therein. Discloses that glycosylation yields a β-/α-anomeric mixture and describes methods to isolate the β-anomer as the desired product. View Source
